![molecular formula C13H20ClN3O2 B2641748 3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride CAS No. 1423043-81-5](/img/structure/B2641748.png)
3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride
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Description
“3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride” is a chemical compound with the molecular formula C13H20ClN3O2 . It is a research-use-only product.
Molecular Structure Analysis
The molecular weight of “3-methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-yl}-1,2-oxazole hydrochloride” is 285.77 . The specific molecular structure is not provided in the search results.Scientific Research Applications
- Precursor to Phosphine Ligands : This compound serves as a precursor to phosphine ligands used in catalytic asymmetric Grignard cross-coupling reactions . These reactions are essential in organic synthesis, allowing the construction of complex molecules with high stereoselectivity.
Catalytic Asymmetric Grignard Cross-Coupling Reactions
properties
IUPAC Name |
[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-9-8-12(18-15-9)11-5-3-7-16(11)13(17)10-4-2-6-14-10;/h8,10-11,14H,2-7H2,1H3;1H/t10-,11?;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZPMWISIKDKRA-JMFXEUCVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3CCCN3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)[C@@H]3CCCN3.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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